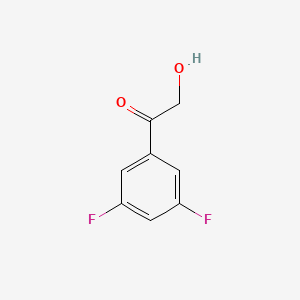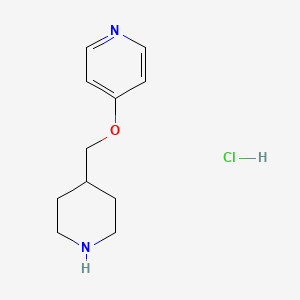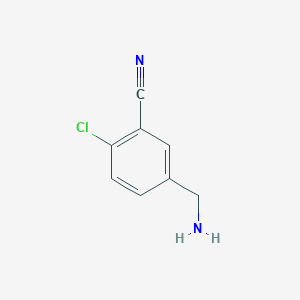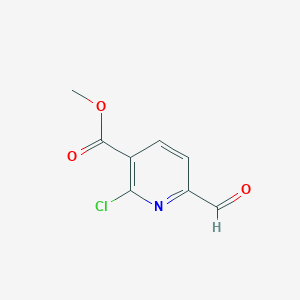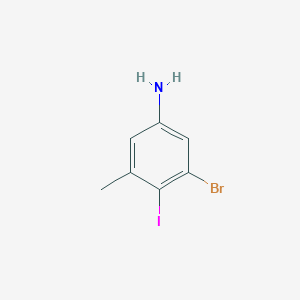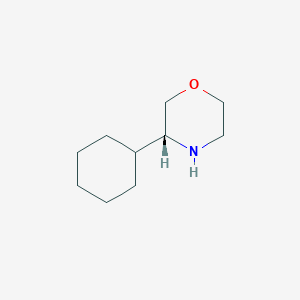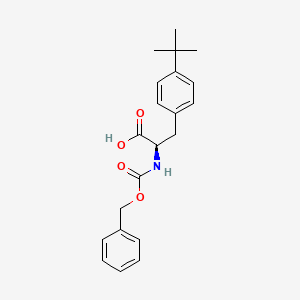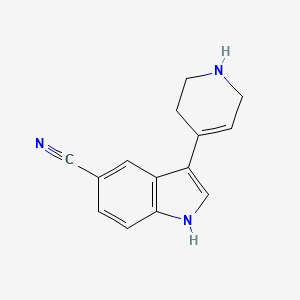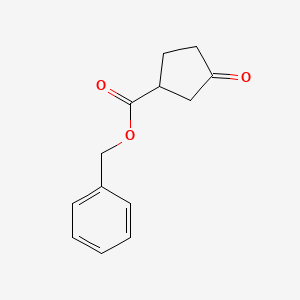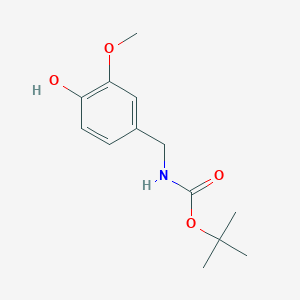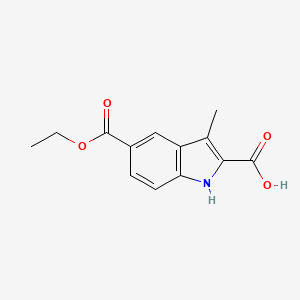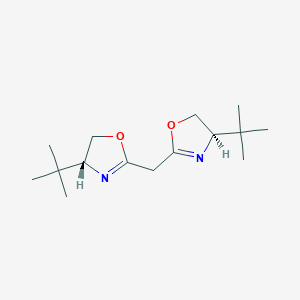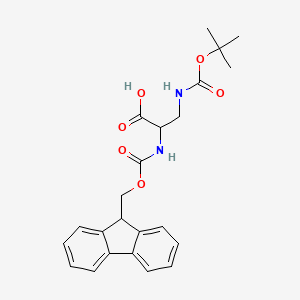
DL-Fmoc-Dap(Boc)-OH
描述
DL-Fmoc-Dap(Boc)-OH is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) attached. These protective groups are used to prevent unwanted reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Fmoc-Dap(Boc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using Fmoc and Boc groups. This is usually done by reacting diaminopropionic acid with Fmoc-Cl and Boc2O in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers and large-scale purification methods like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
DL-Fmoc-Dap(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Fmoc group can be removed using piperidine in DMF (dimethylformamide), while the Boc group can be removed using TFA (trifluoroacetic acid).
Coupling: Common reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Amino Acid: Removal of protective groups yields diaminopropionic acid.
Peptides: Coupling reactions yield peptides with this compound as a building block.
科学研究应用
DL-Fmoc-Dap(Boc)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
作用机制
The mechanism of action of DL-Fmoc-Dap(Boc)-OH is primarily related to its role in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide product.
相似化合物的比较
Similar Compounds
DL-Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of diaminopropionic acid.
DL-Fmoc-Orn(Boc)-OH: Similar structure but with ornithine instead of diaminopropionic acid.
Uniqueness
DL-Fmoc-Dap(Boc)-OH is unique due to the presence of diaminopropionic acid, which provides additional functional groups for further modification or conjugation in peptide synthesis.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


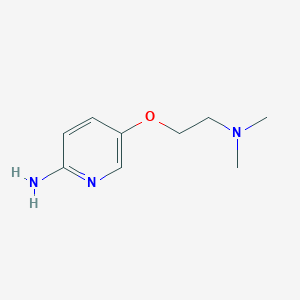
![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3177030.png)
